molecular formula C20H24N2O3S B2817253 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896277-52-4

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2817253
CAS No.: 896277-52-4
M. Wt: 372.48
InChI Key: XULQFNFWIPBLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methyl group and a tosylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tosylpyrrolidine Intermediate: The tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Coupling with 4-methylbenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This step involves the formation of the amide bond, resulting in the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the tosyl group.

Major Products Formed

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: 4-methyl-N-((1-aminopyrrolidin-2-yl)methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((1-benzylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzyl group instead of a tosyl group.

    4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Contains a phenyl group instead of a tosyl group.

    4-methyl-N-((1-methylpyrrolidin-2-yl)methyl)benzamide: Features a methyl group instead of a tosyl group.

Uniqueness

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.

Properties

IUPAC Name

4-methyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-5-9-17(10-6-15)20(23)21-14-18-4-3-13-22(18)26(24,25)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQFNFWIPBLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.